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Compound of Interest

Compound Name: 3,5-Difluorobiphenyl!

Cat. No.: B3355309

An In-depth Technical Guide on the Physical Properties of 3,5-Difluorobiphenyl

This guide provides a comprehensive overview of the core physical properties of 3,5-
Difluorobiphenyl, catering to researchers, scientists, and professionals in the field of drug
development. The document details key physical constants, standardized experimental
protocols for their determination, and expected spectroscopic characteristics.

Core Physical and Chemical Properties

3,5-Difluorobiphenyl is an aromatic organic compound. Its physical state at standard
temperature and pressure is a solid, a characteristic dictated by its molecular structure and
intermolecular forces. The introduction of fluorine atoms onto the biphenyl scaffold significantly
influences its electronic properties, polarity, and reactivity, making it a valuable intermediate in
the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Quantitative Data Summary

The key physical properties of 3,5-Difluorobiphenyl are summarized in the table below for
quick reference.
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Property Value

CAS Number 62351-48-8
Molecular Formula Ci2HsF2

Molecular Weight 190.19 g/mol

Melting Point 56-58 °C

Boiling Point 256 °C at 760 mmHg
Density 1.165 g/cm3
Refractive Index 1.535

Flash Point 89.5°C

LogP (Octanol-Water) 3.632

Experimental Protocols for Physical
Characterization

The following sections detail standardized methodologies for the determination of the key
physical properties of solid organic compounds like 3,5-Difluorobiphenyl.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[1] A sharp melting range
(typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress
and broaden the melting range.[1][2]

Methodology:

o Sample Preparation: A small amount of the crystalline 3,5-Difluorobiphenyl is finely
powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is
inverted and tapped to pack the solid into the closed end, achieving a column height of 1-2
mm.[2]
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o Apparatus Setup: The capillary tube is placed into a heating block apparatus (e.g., a Mel-
Temp or similar device) adjacent to a calibrated thermometer.[1]

o Measurement: The sample is heated rapidly to a temperature approximately 5°C below the
expected melting point.[3] The heating rate is then reduced to a constant 1-2°C per minute to
ensure thermal equilibrium between the sample and the heating block.[1][3]

o Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop
of liquid appears, and Tz, the temperature at which the last crystal melts completely. The
melting point is reported as the range T1—T2.[1]

Density Determination (Gas Pychometer Method)

Gas pycnometry is a standard and precise technique for determining the density of a solid
powder by measuring the volume of gas it displaces.[4]

Methodology:

o Sample Preparation: A known mass of dry 3,5-Difluorobiphenyl powder is weighed
accurately and placed into the sample cell of the gas pycnometer.[5]

o System Purge: The system is purged with a non-reactive gas, typically helium, to remove air
and any adsorbed moisture from the sample surface.

o Measurement Cycle: The instrument pressurizes a reference cell of a known volume (Vr) to
an initial pressure (P1). A valve is then opened, allowing the gas to expand into the sample
cell containing the solid.

e Volume Calculation: The system measures the final equilibrium pressure (P2). The volume of
the solid sample (Vs) is calculated based on the pressure drop, using the principles of the
ideal gas law. The instrument software typically performs this calculation automatically.[4]

» Density Calculation: The density (p) is calculated by dividing the initial mass of the sample by
its measured volume.

Solubility Determination
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Solubility provides crucial information for reaction setup, purification, and formulation. A general
qualitative and semi-quantitative procedure is as follows.

Methodology:

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone,
dichloromethane, hexane) is selected.

o Qualitative Assessment: A small, weighed amount of 3,5-Difluorobiphenyl (e.g., 10 mg) is
placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[6]

o Observation: The tube is agitated vigorously at a constant temperature.[7] The compound's
solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

¢ Quantitative Measurement (Shake-Flask Method): To determine a precise solubility value, an
excess amount of the solid is added to a known volume of the solvent in a sealed flask. The
mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to
ensure equilibrium is reached.[8] The saturated solution is then filtered to remove
undissolved solid, and the concentration of the solute in the filtrate is determined analytically
(e.g., by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue).[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identity of a
compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific vibrational frequencies. For a solid sample like 3,5-
Difluorobiphenyl, the KBr pellet method is standard.[10]

Experimental Protocol (KBr Pellet Method):

o Sample Preparation: Approximately 1-2 mg of 3,5-Difluorobiphenyl is mixed and finely
ground with ~100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate
mortar.[10][11]
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» Pellet Formation: The fine powder mixture is transferred to a pellet die. The die is placed in a
hydraulic press and subjected to high pressure (typically 8-10 tons) to form a thin,
transparent, or translucent pellet.[12]

o Spectral Acquisition: A background spectrum of a pure KBr pellet is first recorded. The
sample pellet is then placed in the spectrometer's sample holder, and the FT-IR spectrum is
acquired over the mid-infrared range (typically 4000-400 cm~1).[13]

Expected Spectrum: The IR spectrum of 3,5-Difluorobiphenyl is expected to show
characteristic absorption bands for:

C-H stretching (aromatic): Above 3000 cm™1

C=C stretching (aromatic): In the 1600-1450 cm~1 region

C-F stretching (aryl fluoride): Strong absorptions in the 1300-1100 cm~! region

C-H bending (out-of-plane): In the 900-675 cm~1 region, indicative of the substitution pattern
on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Experimental Protocol:

o Sample Preparation: A small amount of 3,5-Difluorobiphenyl (typically 5-20 mg) is dissolved
in an appropriate deuterated solvent (e.g., CDCls, Acetone-de) in an NMR tube. A small
amount of a reference standard like tetramethylsilane (TMS) may be added.

* 'H NMR Acquisition: The sample is placed in the NMR spectrometer, and the *H spectrum is
acquired. Key parameters include the pulse angle (typically 45° or 90°), acquisition time, and
relaxation delay.[14]

e 13C NMR Acquisition: The 13C spectrum is then acquired. Proton decoupling is typically used
to simplify the spectrum to single lines for each unique carbon atom, which also provides a
signal enhancement via the Nuclear Overhauser Effect (NOE).[14]
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Expected Spectra:

e 1H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The
precise chemical shifts and coupling patterns (multiplicities) will be determined by the
electronic effects of the fluorine atoms and the through-bond coupling between adjacent
protons (J-coupling). Protons on the fluorinated ring will also exhibit coupling to the 1°F
nuclei.

e 13C NMR: The spectrum will display distinct signals for each chemically non-equivalent
carbon atom. The carbons directly bonded to fluorine will appear as doublets due to one-
bond 13C-1°F coupling, and their chemical shifts will be significantly influenced by the high
electronegativity of fluorine.

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent
physical characterization of an organic compound such as 3,5-Difluorobiphenyl.
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Caption: Workflow for Synthesis and Physical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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